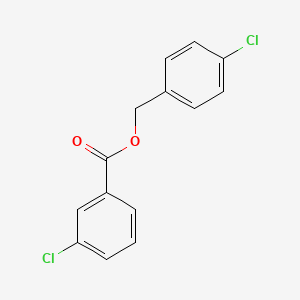

4-chlorobenzyl 3-chlorobenzoate

Description

4-Chlorobenzyl 3-chlorobenzoate is a chlorinated aromatic ester compound structurally characterized by a 4-chlorobenzyl group esterified to a 3-chlorobenzoic acid moiety. The compound’s bioactivity and physicochemical properties are influenced by the positions of the chlorine substituents on both the benzyl and benzoate moieties.

Chlorinated benzoate esters are frequently studied for their biological and environmental relevance. For instance, 4-chlorobenzyl-substituted compounds exhibit anti-HIV activity , while 3-chlorobenzoate derivatives are substrates for microbial degradation pathways . The dual chloro-substituents in 4-chlorobenzyl 3-chlorobenzoate likely confer unique stability and reactivity, making it a compound of interest in pharmaceutical and environmental chemistry.

Properties

IUPAC Name |

(4-chlorophenyl)methyl 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-6-4-10(5-7-12)9-18-14(17)11-2-1-3-13(16)8-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEWGGOUGDUEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)OCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

a. 4-Chlorobenzyl 4-Chlorobenzoate (CAS 19048-85-2)

- Structure : Differs in the position of the chlorine atom on the benzoate moiety (4-chloro vs. 3-chloro).

- Properties: Exhibits similar molecular weight and formula but distinct stereoelectronic effects due to para-substitution. No direct bioactivity data are available, but para-substituted chlorobenzoates are generally less reactive in enzymatic degradation compared to meta-substituted analogs .

b. 3-Chlorobenzyl Derivatives

- Example: Benzimidazole-thioquinoline derivative (6f, IC₅₀ = 48.2 μM) with a 3-chlorobenzyl group showed superior α-glucosidase inhibition compared to its 4-chlorobenzyl analog (6g, IC₅₀ = 96.6 μM) .

- Key Insight : Meta-substitution enhances steric and electronic interactions with enzyme active sites, improving inhibitory potency.

c. Anthranilic Acid Derivatives

- Example: 4-Chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate (CCAB) contains an anthranilic acid scaffold linked to anti-inflammatory activity .

Table 1: Anti-HIV Activity of Chlorobenzyl-Substituted Compounds

| Compound | Substituent | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Compound f (Coumarin) | 4-Chlorobenzyl | 52% | |

| AZT (Control) | N/A | 58% (Viability) | |

| 4-Chlorobenzyl Coumarin | 4-Chlorobenzyl | 52% (Best in series) |

- Key Trend : The 4-chlorobenzyl group enhances anti-HIV activity, likely due to increased lipophilicity and target binding affinity.

Degradation and Environmental Impact

Table 2: Degradation Pathways of Chlorobenzoates

- Insight : The 3-chlorobenzoate moiety in 4-chlorobenzyl 3-chlorobenzoate may undergo slower degradation compared to 4-chlorobenzoate due to substrate specificity of chlorocatechol dioxygenases .

Herbicidal and Antimicrobial Activity

- Herbicidal Activity : Chlorinated benzyl benzoates (e.g., 4-methoxyphenyl analogs) show moderate activity against rape but weak effects on barnyard grass .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.